Cas no 87499-01-2 (N,N',N''-Tribenzyl-1-ethoxysilanetriamine)

87499-01-2 structure
Product name:N,N',N''-Tribenzyl-1-ethoxysilanetriamine
N,N',N''-Tribenzyl-1-ethoxysilanetriamine Chemical and Physical Properties
Names and Identifiers
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- 87499-01-2
- DTXSID30524183
- N,N',N''-Tribenzyl-1-ethoxysilanetriamine
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- Inchi: InChI=1S/C23H29N3OSi/c1-2-27-28(24-18-21-12-6-3-7-13-21,25-19-22-14-8-4-9-15-22)26-20-23-16-10-5-11-17-23/h3-17,24-26H,2,18-20H2,1H3
- InChI Key: HDZWVGXFCGFLFO-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 391.20798909Da
- Monoisotopic Mass: 391.20798909Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 11
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.3Ų
N,N',N''-Tribenzyl-1-ethoxysilanetriamine Related Literature
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
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Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
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Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
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M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
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